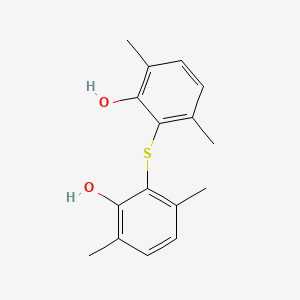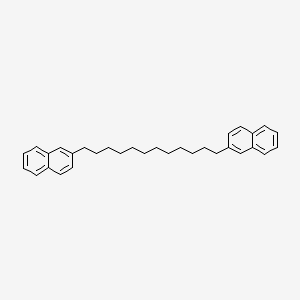
2,2'-(Dodecane-1,12-diyl)dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Bis(2-naphthyl)dodecane is an organic compound characterized by the presence of two naphthyl groups attached to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(2-naphthyl)dodecane typically involves the reaction of 2-naphthol with a dodecane derivative. One common method is the condensation of 2-naphthol with 1,12-dibromododecane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,12-Bis(2-naphthyl)dodecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,12-Bis(2-naphthyl)dodecane.
Chemical Reactions Analysis
Types of Reactions
1,12-Bis(2-naphthyl)dodecane can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthyl groups to dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
1,12-Bis(2-naphthyl)dodecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimalarial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including conducting polymers.
Mechanism of Action
The mechanism of action of 1,12-Bis(2-naphthyl)dodecane and its derivatives involves interactions with specific molecular targets. For example, its antimalarial activity is attributed to its ability to interfere with the phospholipid metabolism of the malaria parasite . The compound may also interact with other biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,12-Bis(carbazolyl)dodecane: A compound with similar structural features but different functional groups.
1,12-Bis(2-nitrophenoxy)dodecane: Another related compound with nitrophenoxy groups instead of naphthyl groups.
Uniqueness
1,12-Bis(2-naphthyl)dodecane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
102745-34-6 |
|---|---|
Molecular Formula |
C32H38 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-(12-naphthalen-2-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-15-27-21-23-29-17-11-13-19-31(29)25-27)2-4-6-8-10-16-28-22-24-30-18-12-14-20-32(30)26-28/h11-14,17-26H,1-10,15-16H2 |
InChI Key |
RZWRUOJHBCFXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCCCCCCCCCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


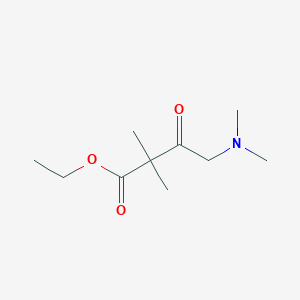

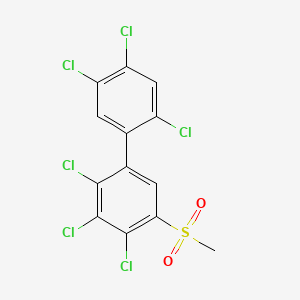
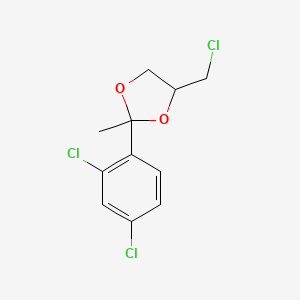
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)

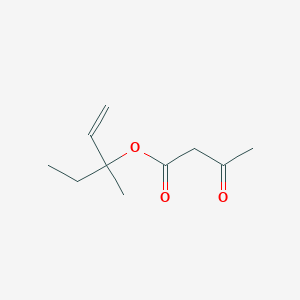
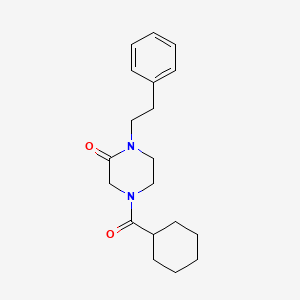
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
